N-(2-Hydroxyethyl)piperazine
Overview
Description
N-(2-Hydroxyethyl)piperazine is a derivative of piperazine, which is a chemical compound with a variety of applications, particularly in the synthesis of pharmaceuticals. Piperazine itself can be synthesized from hydroxylamine, and its derivatives, including N-(2-Hydroxyethyl)piperazine, can be prepared through cyclization reactions with high yields . The structure of N-(2-Hydroxyethyl)piperazine includes a piperazine ring with a hydroxyethyl substituent, which can influence its chemical properties and reactivity.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The synthesis of N-(2-Hydroxyethyl)piperazine from hydroxylamine involves a cyclization reaction with a yield above 95%, under optimal conditions using a catalyst containing nickel, copper, chrome, zinc, and manganese .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary significantly. For example, the structure of the compound in paper includes a piperazine ring with a chair conformation and is part of a larger molecule with fused rings and additional functional groups. The molecular conformation is influenced by hydrogen bonding interactions. In the case of coordination polymers involving piperazine and its derivatives, the silver(I) coordination environment can be distorted T-shaped or tetrahedral, with the piperazine acting as a bridging ligand .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions. They can act as ligands in coordination polymers, as seen in the synthesis of one-dimensional silver coordination polymers . Piperazine derivatives can also undergo Mannich reactions to produce novel compounds with potential pharmacological applications . Furthermore, piperazine-based catalysts have been developed for the enantioselective hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect properties like solubility, boiling point, and reactivity. The crystal structure of these compounds can be stabilized by weak interactions such as hydrogen bonds and aromatic π-π stacking interactions . Thermal analysis data can provide insights into the stability and decomposition patterns of these compounds .
Scientific Research Applications
Radioprotective Applications
N-(2-Hydroxyethyl)piperazine and its derivatives have been explored for potential radioprotective properties. A study demonstrated that certain 1-(2-hydroxyethyl)piperazine derivatives protected human cells against radiation-induced apoptosis with low cytotoxicity. One compound in particular showed promise in vitro and in vivo, enhancing the survival of mice after whole-body irradiation (Filipová et al., 2020).
Synthesis Applications
Efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from commercially available piperazine derivatives. These synthesized building blocks are useful for preparing biologically active compounds and for constructing combinatorial libraries (Gao & Renslo, 2007).
Carbon Dioxide Capture
In the context of carbon dioxide capture, aqueous piperazine has been studied for its resistance to thermal degradation and oxidation. Concentrated piperazine solutions, including N-(2-hydroxyethyl)piperazine, demonstrated significant resistance to degradation in comparison to other amines, suggesting potential applications in carbon dioxide capture technologies (Freeman, Davis, & Rochelle, 2010).
Pharmaceutical Research
In pharmaceutical research, the piperazine structure, including N-(2-Hydroxyethyl)piperazine derivatives, is significant in the rational design of drugs. Piperazine is found in a variety of drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. Slight modifications to the substitution pattern on the piperazine nucleus can result in a significant difference in medicinal potential (Rathi, Syed, Shin, & Patel, 2016).
Piperazine Derivatives as Therapeutic Tools
Piperazine derivatives, including N-(2-Hydroxyethyl)piperazine, are used therapeutically for central pharmacological activities, mainly involving the activation of the monoamine pathway. These derivatives have been researched for their antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).
Safety And Hazards
Future Directions
HEPZ has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . Its low volatility makes it less likely to volatilize in a continuous operation device . This makes HEPZ a promising compound for future research and applications, particularly in the field of carbon capture and storage .
properties
IUPAC Name |
2-piperazin-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021853 | |
Record name | 1-Piperazineethanol | |
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Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Piperazineethanol | |
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Record name | 1-Piperazineethanol | |
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Product Name |
N-(2-Hydroxyethyl)piperazine | |
CAS RN |
103-76-4 | |
Record name | 1-Piperazineethanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=103-76-4 | |
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Record name | 1-(2-Hydroxyethyl)piperazine | |
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Record name | N-(2-Hydroxyethyl)piperazine | |
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Record name | N-(2-Hydroxyethyl)piperazine | |
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Record name | N-(2-Hydroxyethyl)piperazine | |
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Record name | 2-piperazin-1-ylethanol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-(2-HYDROXYETHYL)PIPERAZINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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